molecular formula C17H23N3O4S2 B7000459 N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B7000459
M. Wt: 397.5 g/mol
InChI Key: JSGCOJKIDPBBQE-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide is a complex organic compound featuring a unique bicyclic structure

Properties

IUPAC Name

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-26(23,24)20-10-8-14-15(3-2-4-16(14)20)18-17(21)19-9-7-12-5-6-13(11-19)25(12)22/h2-4,12-13H,5-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGCOJKIDPBBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C=CC=C21)NC(=O)N3CCC4CCC(C3)S4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The bicyclic structure is then formed through a series of cyclization reactions. Key steps include:

    Formation of the Indole Derivative: Starting from a suitable precursor, such as 2,3-dihydroindole, the indole ring is constructed through cyclization reactions.

    Cyclization: The bicyclic structure is formed through intramolecular cyclization, often facilitated by catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.

    Bicyclo[3.3.1]nonane derivatives: Studied for their biological activity and structural properties.

Uniqueness

N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide, covering its synthesis, reactions, applications, and unique characteristics

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